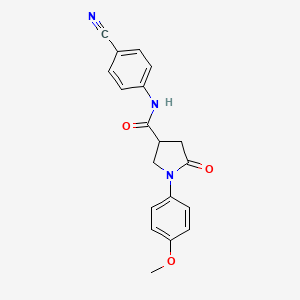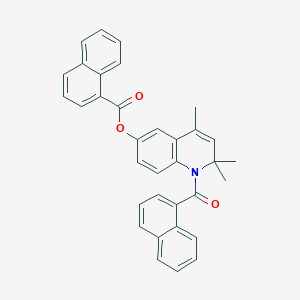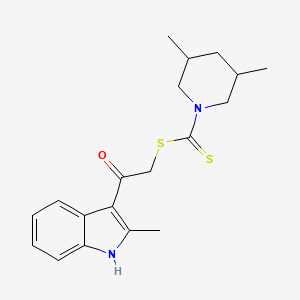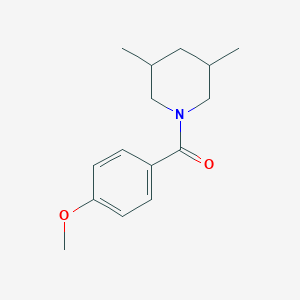
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyanophenyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the reaction of 4-cyanobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the nitrile group can produce an amine.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and compounds with cyanophenyl or methoxyphenyl groups. Examples include N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide and N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
Uniqueness
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-25-17-8-6-16(7-9-17)22-12-14(10-18(22)23)19(24)21-15-4-2-13(11-20)3-5-15/h2-9,14H,10,12H2,1H3,(H,21,24) |
Clave InChI |
NRWCVGCOQVDIEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B14961119.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)

![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)

![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![N-(3-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961175.png)
![2-(4-fluorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14961179.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
